4-Nitrophenyl 30-hydroxytriacontanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 30-hydroxytriacontanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-nitrophenyl group attached to a long-chain fatty acid, specifically 30-hydroxytriacontanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 30-hydroxytriacontanoate typically involves the esterification of 4-nitrophenol with 30-hydroxytriacontanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 30-hydroxytriacontanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-nitrophenol and 30-hydroxytriacontanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide (DMF).
Major Products
Hydrolysis: 4-nitrophenol and 30-hydroxytriacontanoic acid.
Reduction: 4-aminophenyl 30-hydroxytriacontanoate.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 30-hydroxytriacontanoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions involving esters.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 30-hydroxytriacontanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The compound is hydrolyzed by esterases, releasing 4-nitrophenol and 30-hydroxytriacontanoic acid. The 4-nitrophenol can further participate in various biochemical pathways, while the long-chain fatty acid may be involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: A simpler ester with a shorter acyl chain.
4-Nitrophenyl palmitate: An ester with a medium-chain fatty acid.
4-Nitrophenyl stearate: An ester with a long-chain fatty acid similar to 4-nitrophenyl 30-hydroxytriacontanoate but without the hydroxyl group.
Uniqueness
This compound is unique due to its exceptionally long acyl chain and the presence of a hydroxyl group. This structural feature imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
132910-95-3 |
---|---|
Molecular Formula |
C36H63NO5 |
Molecular Weight |
589.9 g/mol |
IUPAC Name |
(4-nitrophenyl) 30-hydroxytriacontanoate |
InChI |
InChI=1S/C36H63NO5/c38-33-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-36(39)42-35-31-29-34(30-32-35)37(40)41/h29-32,38H,1-28,33H2 |
InChI Key |
YYPGMFSNCYHZCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.